Cas no 149552-10-3 (4-propylcyclohexane-1-thiol)

4-propylcyclohexane-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanethiol, 4-propyl-
- 149552-10-3
- HYXJAQHNARCGJZ-UHFFFAOYSA-N
- SCHEMBL6755071
- 4-n-propylcyclohexylmercaptan
- 4-PROPYLCYCLOHEXANE-1-THIOL
- EN300-841607
- 4-propylcyclohexane-1-thiol
-
- MDL: MFCD12767536
- Inchi: 1S/C9H18S/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
- InChI Key: HYXJAQHNARCGJZ-UHFFFAOYSA-N
- SMILES: C1(S)CCC(CCC)CC1
Computed Properties
- Exact Mass: 158.11292175g/mol
- Monoisotopic Mass: 158.11292175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 82.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 0.90±0.1 g/cm3(Predicted)
- Boiling Point: 214.6±9.0 °C(Predicted)
- pka: 10.97±0.40(Predicted)
4-propylcyclohexane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841607-0.1g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 0.1g |
$490.0 | 2024-05-21 | |
Enamine | EN300-841607-0.05g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 0.05g |
$468.0 | 2024-05-21 | |
Enamine | EN300-841607-5g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 5g |
$1614.0 | 2023-09-02 | ||
Enamine | EN300-841607-0.5g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 0.5g |
$535.0 | 2024-05-21 | |
Enamine | EN300-841607-10g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 10g |
$2393.0 | 2023-09-02 | ||
Enamine | EN300-841607-1g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 1g |
$557.0 | 2023-09-02 | ||
Enamine | EN300-841607-1.0g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 1.0g |
$557.0 | 2024-05-21 | |
Enamine | EN300-841607-0.25g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
Enamine | EN300-841607-2.5g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 2.5g |
$1089.0 | 2024-05-21 | |
Enamine | EN300-841607-5.0g |
4-propylcyclohexane-1-thiol |
149552-10-3 | 95% | 5.0g |
$1614.0 | 2024-05-21 |
4-propylcyclohexane-1-thiol Related Literature
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on 4-propylcyclohexane-1-thiol
Chemical Profile of 4-propylcyclohexane-1-thiol (CAS No. 149552-10-3)
4-propylcyclohexane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 149552-10-3, is a specialized organic compound belonging to the thiol class. This molecule features a cyclohexane ring substituted with a propyl group at the fourth position and a thiol (-SH) functional group at the first position. Its unique structural configuration makes it of significant interest in various chemical and pharmaceutical applications, particularly in the synthesis of complex molecules and as an intermediate in organic synthesis.
The structure of 4-propylcyclohexane-1-thiol contributes to its distinct chemical properties, including its reactivity as a thiol and its ability to form stable complexes with metal ions. The presence of the cyclohexane ring provides steric hindrance, influencing its interaction with other molecules. This compound’s stability under various conditions and its solubility in organic solvents make it a valuable building block in synthetic chemistry. Researchers have leveraged these properties to explore its potential in drug development and material science.
In recent years, the pharmaceutical industry has shown increasing interest in thiol-containing compounds due to their role as bioactive molecules. 4-propylcyclohexane-1-thiol has been studied for its potential applications in medicinal chemistry, particularly as a precursor for more complex drug candidates. The thiol group is known for its ability to participate in disulfide bond formation, which is crucial in protein stabilization and drug delivery systems. Furthermore, the propyl substituent enhances lipophilicity, making it suitable for membrane interactions and improving bioavailability.
One of the most compelling aspects of 4-propylcyclohexane-1-thiol is its utility in organometallic chemistry. The compound can act as a ligand or intermediate in catalytic processes, facilitating reactions such as cross-coupling and hydrogenation. These reactions are pivotal in synthesizing fine chemicals and pharmaceuticals. Recent advancements in catalytic systems have highlighted the role of thiols like 4-propylcyclohexane-1-thiol in promoting efficient and selective transformations, underscoring their importance in modern synthetic methodologies.
The exploration of 4-propylcyclohexane-1-thiol has also extended into material science, where its properties are harnessed for developing novel materials with specific functionalities. For instance, researchers have investigated its use in creating conductive polymers and metal-organic frameworks (MOFs). The thiol group’s ability to form coordination bonds with metals allows for the design of materials with tailored electronic and magnetic properties. These developments are particularly relevant in the context of renewable energy storage and sensor technologies.
From an academic perspective, 4-propylcyclohexane-1-thiol serves as a model compound for studying reaction mechanisms and molecular interactions. Its well-defined structure allows chemists to probe fundamental principles in organic chemistry, such as regioselectivity and stereoselectivity. Additionally, computational studies have been employed to predict the behavior of this compound under various conditions, providing insights that guide experimental design. Such interdisciplinary approaches are essential for advancing our understanding of molecular systems.
The synthesis of 4-propylcyclohexane-1-thiol itself is an area of active research, with methodologies continually being refined for higher yields and purity. Traditional approaches involve the reaction of cyclohexanone derivatives with propyl halides or Grignard reagents followed by thiolation steps. However, recent innovations have introduced more sustainable methods, such as biocatalytic routes that minimize waste and energy consumption. These green chemistry approaches align with global efforts to make chemical synthesis more environmentally friendly.
The applications of 4-propylcyclohexane-1-thiol are not limited to academic research; industrial sectors have also recognized its potential. In agrochemicals, for example, derivatives of this compound have been explored as intermediates for pesticides and herbicides due to their structural versatility. Similarly, in specialty chemicals, it serves as a precursor for surfactants and corrosion inhibitors. The broad applicability underscores the importance of having versatile building blocks like 4-propylcyclohexane-1-thiol available for industrial processes.
Looking ahead, the future research directions involving 4-propylcyclohexane-1-thiol are promising. With advancements in synthetic techniques and an increased focus on functional materials, this compound is likely to find new applications across multiple domains. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into practical solutions. As our understanding of molecular interactions deepens, so too will the utility of compounds like 4-propylcyclohexane-1-thiol.
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